5-Oxo-15-hete

Description

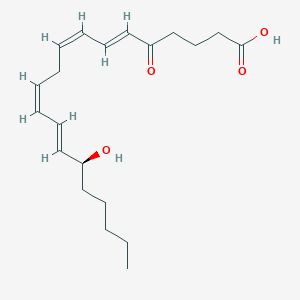

Structure

3D Structure

Properties

CAS No. |

142828-12-4 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(6E,8Z,11Z,13E,15S)-15-hydroxy-5-oxoicosa-6,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18,21H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-/m0/s1 |

InChI Key |

RIUDRKHGFDAKPO-WWWYWCMOSA-N |

SMILES |

CCCCCC(C=CC=CCC=CC=CC(=O)CCCC(=O)O)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\C(=O)CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CCC=CC=CC(=O)CCCC(=O)O)O |

Synonyms |

5-oxo-15-HETE 5-oxo-15-hydroxy-6,8,11,13-eicosatetraenoic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 5 Oxo 15 Hete

Enzymatic Pathways

Two principal enzymatic routes have been identified for the synthesis of 5-Oxo-15-HETE in vivo. nih.gov These pathways involve either the direct oxidation of a 5-oxo compound or the oxidation of a dihydroxy precursor.

One established pathway for the formation of this compound is the direct oxidation of 5-Oxo-eicosatetraenoic acid (5-Oxo-ETE) by the enzyme 15-lipoxygenase (15-LO). nih.govnih.gov In this reaction, 15-LO introduces a hydroxyl group at the C-15 position of 5-Oxo-ETE. nih.gov This metabolic conversion has been observed specifically in cells that express 15-LO, such as eosinophils. nih.govnih.gov

An alternative pathway involves the oxidation of 5,15-dihydroxyeicosatetraenoic acid (5,15-DiHETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.gov 5-HEDH is a microsomal, NADP⁺-dependent enzyme that is highly selective for eicosanoids containing a 5(S)-hydroxyl group and a 6-trans double bond. researchgate.netwikipedia.orgnih.gov 5,15-DiHETE serves as a suitable substrate for this enzyme, which catalyzes the oxidation of the 5-hydroxyl group to a ketone, thereby forming this compound. nih.govresearchgate.net

| Pathway | Key Enzyme | Substrate | Product |

|---|---|---|---|

| Direct Oxidation | 15-Lipoxygenase (15-LO) | 5-Oxo-ETE | This compound |

| Precursor Oxidation | 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | 5,15-DiHETE | This compound |

The formation of the key precursor, 5,15-DiHETE, is dependent on the combined and sequential actions of 5-lipoxygenase (5-LO) and 15-lipoxygenase (15-LO). nih.gov The biosynthesis of 5,15-DiHETE from arachidonic acid can occur through two distinct sequences involving these enzymes. researchgate.net

5-LO followed by 15-LO: Arachidonic acid is first converted by 5-LO to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then reduced to 5-hydroxyeicosatetraenoic acid (5-HETE). nih.gov Subsequently, 15-LO acts on 5-HETE to produce 5,15-DiHETE. wikipedia.orgescholarship.org

15-LO followed by 5-LO: Alternatively, 15-LO can first oxygenate arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is reduced to 15-HETE. nih.gov 5-LO then acts on 15-HETE to yield 5,15-DiHETE. researchgate.net

This interplay between the 5-LO and 15-LO pathways is essential for generating the necessary substrate for 5-HEDH-catalyzed production of this compound. nih.gov

Cellular and Transcellular Biosynthesis Mechanisms

The synthesis of this compound can occur within a single cell type that possesses all the necessary enzymes or through a cooperative, transcellular mechanism involving multiple cell types. nih.gov

Eosinophils are a key cell type capable of producing this compound. nih.govpnas.org These cells contain the complete enzymatic machinery required for its synthesis, including 5-LO, 15-LO, and 5-HEDH. nih.gov Upon stimulation with agents like the calcium ionophore A23187 and arachidonic acid, eosinophils can produce small amounts of both 5-Oxo-ETE and this compound. nih.gov Specifically, 5-Oxo-ETE produced by eosinophils can be further metabolized by the endogenous 15-lipoxygenase to form this compound. nih.gov The production of 5-oxo-15-hydroxy-6,8,11,13-eicosatetraenoic acid by eosinophils has been identified as a notable 15-LO-1-derived metabolite. pnas.org

This compound can also be generated via transcellular biosynthesis, a process involving the transfer of metabolic intermediates between different cell types. nih.gov Inflammatory cells, such as neutrophils and eosinophils, are rich in 5-LO and can produce and release intermediates like 5-HETE or 5-Oxo-ETE. nih.govkarger.com These intermediates can then be taken up by other nearby cells, such as epithelial cells, which may have low 5-LO activity but contain both 15-LO and 5-HEDH. nih.govnih.gov These recipient cells then further metabolize the intermediates. For instance, 5-Oxo-ETE from an inflammatory cell can be converted to this compound by 15-LO in an epithelial cell. nih.gov This intercellular cooperation allows for the localized production of this compound in tissues where different cell populations are in close proximity.

| Mechanism | Primary Cell Type(s) | Key Features |

|---|---|---|

| Cellular Biosynthesis | Eosinophils | Contains all necessary enzymes (5-LO, 15-LO, 5-HEDH). Production occurs upon stimulation. nih.gov |

| Transcellular Biosynthesis | Inflammatory cells (e.g., neutrophils) and Structural cells (e.g., epithelial cells) | Inflammatory cells provide 5-HETE or 5-Oxo-ETE. nih.gov Structural cells provide 15-LO and/or 5-HEDH for final conversion. nih.govkarger.com |

Experimental and Non-Physiological Formation

Beyond its biological synthesis, this compound can be generated through various experimental and non-physiological methods. These techniques are vital for producing the compound for research purposes, allowing for the study of its biological and pharmacological properties. nih.gov

Enzymatic Synthesis using Plant-derived Enzymes: One common method involves the use of soybean lipoxygenase, which is widely utilized as a source of 15-LO. nih.gov When arachidonic acid is oxidized with soybean lipoxygenase, this compound is formed as one of the minor products. nih.govnih.gov This same enzyme is also capable of directly converting 5-oxo-ETE into this compound. nih.gov

Enzymatic Synthesis using Animal-derived Enzymes: Another experimental approach mimics a key physiological pathway. This involves incubating 5,15-diHETE with microsomes isolated from neutrophils. nih.gov Neutrophil microsomes are a rich source of 5-HEDH. In the presence of the cofactor NADP+, these microsomes efficiently catalyze the oxidation of 5,15-diHETE to this compound. nih.gov

Chemical Synthesis: this compound has also been produced through purely chemical means. One reported method involves the oxidation of 5,15-diHETE using the chemical oxidizing agent 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov Following the reaction, the desired this compound product must be separated from other dehydrogenase byproducts using techniques such as high-performance liquid chromatography (HPLC). nih.gov

| Method | Starting Material(s) | Key Reagent/Enzyme | Outcome | Reference |

|---|---|---|---|---|

| Enzymatic (Plant) | Arachidonic Acid | Soybean Lipoxygenase | Minor product is this compound. | nih.govnih.gov |

| Enzymatic (Plant) | 5-oxo-ETE | Soybean Lipoxygenase | Direct conversion to this compound. | nih.gov |

| Enzymatic (Animal) | 5,15-diHETE, NADP+ | Neutrophil Microsomes (containing 5-HEDH) | Oxidation to this compound. | nih.gov |

| Chemical Synthesis | 5,15-diHETE | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Oxidation to this compound; requires purification. | nih.gov |

Molecular Mechanisms and Biological Activities of 5 Oxo 15 Hete

Receptor-Mediated Signaling

5-Oxo-15-HETE exerts its biological functions primarily through interaction with specific cellular receptors, triggering downstream signaling cascades.

The Oxoeicosanoid Receptor 1 (OXER1), also known as the OXE receptor, is a G protein-coupled receptor that specifically binds oxoeicosanoids, including this compound. This receptor is highly expressed in various immune cells, such as eosinophils and neutrophils, as well as in other tissues karger.comgoogle.com.

This compound has been identified as an agonist for OXER1 guidetopharmacology.org. In studies measuring intracellular calcium mobilization in human neutrophils, this compound has demonstrated significant activity, with reported EC50 values in the nanomolar range, approximately 15 nM researchgate.net. This indicates a notable potency in activating this key signaling pathway within neutrophils.

While this compound shares biological activities with the related compound 5-Oxo-ETE, literature generally suggests that this compound is somewhat less potent nih.govresearchgate.netscispace.comwindows.net. Comparative analyses of OXER1 agonism often rank 5-Oxo-ETE as more potent than this compound scispace.comwindows.net. Potency rankings typically place 5-Oxo-ETE, 5-oxo-C20:3, and 5-oxo-ODE as more potent than this compound, which is in turn more potent than 5S-HPETE and 5S-HETE scispace.comwindows.net. Some research has reported equipotency between 5-Oxo-ETE and this compound in stimulating neutrophils and eosinophils researchgate.netnih.gov, whereas other studies indicate 5-Oxo-ETE exhibits greater potency nih.govnih.gov. Despite these variations, the efficacy of this compound in inducing human eosinophil chemotaxis has been described as comparable to that of platelet-activating factor researchgate.net.

This compound serves as a chemoattractant for various inflammatory cells, prominently including neutrophils and eosinophils google.comresearchgate.net. It has been shown to induce chemotaxis in human eosinophils at nanomolar concentrations researchgate.net. The compound elicits a range of rapid cellular responses in these cells, such as migration and tissue infiltration google.com. These effects are mediated through its interaction with the OXE receptor (OXER1), which is highly expressed on eosinophils, neutrophils, basophils, and monocytes karger.comgoogle.com.

The metabolic pathways leading to oxoeicosanoids can involve the formation of various isomers. While 5-Oxo-ETE itself lacks chiral carbons, the broader landscape of eicosanoid metabolism includes stereochemistry, where different isomers can exhibit distinct biological activities. For instance, structural modifications like esterification of the carboxyl group or isomerization of double bonds in related compounds such as 5-Oxo-ETE can lead to a reduction in potency. Although specific details regarding distinct stereoisomers of this compound and their differential biological activities are not extensively detailed in the available literature, this compound is recognized as a metabolite formed from precursors like 5,15-diHETE by enzymes such as 5-HEDH nih.govresearchgate.net. Its primary biological activity, particularly its role as a chemoattractant, is attributed to its interaction with the OXER1 receptor karger.comgoogle.comguidetopharmacology.org.

While direct evidence specifically detailing this compound's activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is not explicitly provided in the reviewed literature, research indicates that oxo-ETEs as a class appear to be potent activators of PPARγ. This heightened potency is suggested to be related to their capacity for Michael addition reactions. For comparative context, other related compounds, such as 15S-HETE, have been demonstrated to activate PPARγ in macrophages and other cell types.

Effects on Cell Proliferation

Inhibition of Endothelial Cell Proliferation

This compound and related oxo-eicosatetraenoic acids (oxo-ETEs) have demonstrated inhibitory effects on the proliferation of endothelial cells. Studies have shown that 15-oxo-ETE, a metabolite formed from 15(S)-HETE, inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) by suppressing DNA synthesis, suggesting a potential anti-angiogenic role nih.govnih.govacs.orgupenn.edumdpi.com. While specific IC50 values for this compound on endothelial cell proliferation are not consistently detailed across all sources, the general class of oxo-ETEs, including 11-oxo-ETE, has shown inhibitory activity, with one study reporting an IC50 of 2.1 μM for 11-oxo-ETE in HUVEC proliferation assays acs.org.

Effects on Cancer Cell Proliferation (e.g., Colorectal, Breast, Ovarian)

The impact of this compound and its analogs on cancer cell proliferation is multifaceted, with effects varying depending on concentration and cell type. Some studies indicate that 5-oxo-ETE and related compounds, such as this compound, can stimulate the proliferation and survival of various human cancer cell lines, including those derived from breast, ovarian, and colorectal cancers wikipedia.orgnih.govresearchgate.netnih.govnih.gov. For instance, 5-oxo-ETE, 5-oxo-15-OH-ETE, and 5-HETE have been shown to stimulate proliferation in MDA-MB-231 (breast), MCF7 (breast), and SKOV3 (ovarian) cancer cell lines nih.gov.

Conversely, higher concentrations of certain oxo-eicosanoids, including 5-oxo-ETE and 5-oxo-15-OH-ETE, have been observed to arrest growth and induce apoptosis in these same cancer cell lines wikipedia.orgnih.gov. This suggests a dose-dependent biphasic effect where lower concentrations might promote proliferation, while higher concentrations exert antiproliferative or cytotoxic effects.

Table 1: Effects of 5-Oxo-ETE Analogs on Cancer Cell Proliferation

| Cancer Cell Line | Observed Effect | Concentration Range (Approx.) | Reference |

| MDA-MB-231 (Breast) | Stimulates proliferation | Low concentrations | wikipedia.orgnih.govnih.gov |

| MCF7 (Breast) | Stimulates proliferation | Low concentrations | wikipedia.orgnih.govnih.gov |

| SKOV3 (Ovarian) | Stimulates proliferation | Low concentrations | wikipedia.orgnih.gov |

| Colorectal cancer | Stimulates proliferation | Not specified | wikipedia.orgresearchgate.net |

| Prostate cancer | Stimulates proliferation | Not specified | wikipedia.orgresearchgate.net |

| Lung cancer | Stimulates proliferation | Not specified | wikipedia.orgresearchgate.net |

| MDA-MB-231 (Breast) | Growth arrest/Apoptosis | High concentrations | wikipedia.orgnih.gov |

| MCF7 (Breast) | Growth arrest/Apoptosis | High concentrations | wikipedia.orgnih.gov |

| SKOV3 (Ovarian) | Growth arrest/Apoptosis | High concentrations | wikipedia.orgnih.gov |

Proposed Underlying Mechanisms for Antiproliferative Effects

The antiproliferative effects of this compound and related compounds are thought to involve several mechanisms. Inhibition of DNA synthesis has been identified as a key factor in the anti-proliferative action on endothelial cells nih.gov. In cancer cells, the mechanisms are more complex and appear to involve interactions with specific receptors and signaling pathways.

The oxo-eicosanoids can bind to and activate two types of receptors: OXE receptor and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) wikipedia.orgnih.gov. Activation of the OXE receptor by 5-oxo-ETE generally stimulates cell proliferation, often in a pertussis toxin-sensitive manner, indicating involvement of G-protein coupled signaling wikipedia.orgnih.gov. Conversely, activation of PPARγ by these oxo-analogs can inhibit cell proliferation and promote apoptosis, with these effects often being pertussis toxin-resistant wikipedia.orgnih.gov. This dual action suggests that the net effect on proliferation may depend on the relative activation of these pathways and the specific cellular context.

Furthermore, 5-HETE can be converted to 5-oxo-ETE in endothelial cells, leading to increased Nrf2 activation, which may contribute to cellular responses mdpi.com. Some studies also suggest a potential "protein-adduction" mechanism for 15-oxo-ETE, though the specific target proteins remain undefined wikipedia.org.

Enzyme Inhibition Activities

The provided literature primarily describes the role of lipoxygenases (LOX) in the synthesis of this compound and related compounds, rather than this compound acting as an inhibitor of 12-lipoxygenase (12-LOX). Arachidonic acid is metabolized by 5-LOX, 12-LOX, and 15-LOX to produce various hydroperoxyeicosatetraenoic acids (HpETEs) and hydroxyeicosatetraenoic acids (HETEs), which can then be further converted into oxo-eicosanoids nih.govelsevier.esresearchgate.net. Specifically, 12-LOX is known to metabolize arachidonic acid to 12-HETE nih.govresearchgate.net, and 5-HETE can be metabolized by 12-LOX to form this compound nih.gov. There is no direct evidence in the reviewed literature indicating that this compound itself functions as a significant inhibitor of 12-lipoxygenase activity.

This compound and its related oxo-eicosanoids have implications for both anti-inflammatory and anti-oxidative pathways, though their effects can be context-dependent. Some studies suggest that this compound possesses anti-inflammatory properties, including the inhibition of cytokine production ontosight.ai. However, 5-oxo-ETE, a closely related compound, is recognized as a potent pro-inflammatory mediator, particularly due to its strong chemoattractant effects on eosinophils via the OXE receptor, suggesting a role in inflammatory diseases like asthma researchgate.netnih.gov.

The dual action on cell signaling pathways, as mentioned earlier, contributes to this complexity: while OXE receptor activation by oxo-analogs can promote inflammatory responses, PPARγ activation by the same compounds may exert anti-inflammatory and inhibitory effects wikipedia.org. Furthermore, the conversion of 5-HETE to 5-oxo-ETE in endothelial cells has been linked to increased Nrf2 activation, which is a key transcription factor involved in the cellular antioxidant response mdpi.com. This suggests an indirect role in modulating oxidative stress pathways.

Compound List:

this compound (5-oxo-15-hydroxyeicosatetraenoic acid)

Arachidonic Acid (AA)

15(S)-HETE

15-oxo-ETE

5-oxo-ETE

5(S)-HETE

5(R)-HETE

5(S)-HpETE

5-oxo-15(S)-HETE

5-oxo-15-OH-ETE

11-oxo-ETE

11(R)-HETE

12-HETE

12(S)-HETE

13-HODE

PGD2

PGE2

LTB4

LTC4

LTD4

LTE4

Lipoxins (LXA4, LXB4)

15d-PGJ2

15(S)-HPETE

15(R)-HPETE

15(S),15(S)-diHETE

5(S),15(S)-diHETE

5-oxo-20-HETE

5-oxo-19-HETE

5-oxo-12-HETE

13-hydroperoxyoctadecadienoic acid (13-HpODE)

13-hydroxyoctadecadienoic acid (13-HODE)

9-HODE

5-HEPE

5-oxo-EPE

Synthetic Methodologies and Structural Analysis

Total Synthesis Approaches of 5-Oxo-15-HETE

The first total synthesis of this compound, specifically the 6(E),8(Z),11(Z),13(E) isomer, has been successfully accomplished. nih.govnih.gov This achievement was pivotal for the definitive structural confirmation and for enabling detailed biological evaluation of the compound. nih.govacs.org

Convergent Synthesis Strategies

A convergent synthesis approach was employed for the total synthesis of this compound. nih.gov This strategy involves the separate preparation of key fragments of the molecule, which are then combined to form the final product. In this case, a synthon containing the 5-oxo group and another synthon with the 15-hydroxy component were synthesized independently before being coupled. nih.gov To prevent unwanted reactions during the synthesis, a protected form of the 5-oxo group was utilized. nih.gov The 15-hydroxy synthon was prepared from D-arabinose. nih.gov This convergent method is often more efficient for complex molecules than a linear synthesis where the molecule is built step-by-step from one starting material.

Stereochemical Considerations in Synthesis: 6(E),8(Z),11(Z),13(E) Isomer

The stereochemistry of the double bonds is a critical aspect of the synthesis of this compound. The naturally occurring and synthetically targeted isomer is the 6(E),8(Z),11(Z),13(E) form. nih.govnih.gov The specific arrangement of these double bonds is crucial for the molecule's biological activity. The successful synthesis confirmed this specific isomeric structure. nih.gov Spectroscopic analysis of the synthetic 6(E),8(Z),11(Z),13(E) this compound showed a UV absorption maximum at 281 nm, corresponding to the dienone system at C-6, and another at 229 nm for the diene at C-11. nih.gov Further confirmation was obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, which showed specific coupling constants for the protons at C-6, C-7, C-9, C-11, and C-13, consistent with the assigned stereochemistry. nih.gov

Chemical Synthesis for Structural Elucidation and Determination of Physiological/Pharmacological Properties

Chemical synthesis plays a crucial role in definitively identifying the structure of complex biological molecules like eicosanoids. nih.gov By creating the molecule in the laboratory, researchers can compare the synthetic version to the naturally derived substance to confirm its exact structure, including the intricate arrangement of its double bonds and chiral centers. nih.govacs.org Furthermore, total synthesis provides a clean and reliable source of the compound, free from other biological contaminants, which is essential for accurately determining its physiological and pharmacological properties. nih.gov For instance, the synthetic this compound was used in a calcium mobilization assay to evaluate its biological activity. nih.govnih.gov

Analytical Techniques for Isolation and Characterization

Advanced analytical techniques are indispensable for the isolation, purification, and characterization of this compound from both synthetic preparations and biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and analysis of this compound and related compounds. nih.gov Both normal-phase and reverse-phase HPLC methods are utilized. For example, this compound has been synthesized by the oxidation of 5,15-diHETE and then separated from other products using HPLC. nih.gov In another instance, chemically synthesized 11-oxo-ETE was purified using preparative normal-phase HPLC. acs.org Reverse-phase HPLC has been used to isolate various dihydroxy-eicosatetraenoic acids (diHETEs), which are related to this compound. nih.gov The choice of HPLC method depends on the specific properties of the compounds being separated.

Table 1: HPLC Methods for Eicosanoid Analysis

| HPLC Mode | Column Type | Application | Reference |

|---|---|---|---|

| Normal-Phase | Ultrasphere | Preparative purification of chemically synthesized 11-oxo-ETE. | acs.org |

| Reverse-Phase | C18 | Isolation of 5,15-diHETE and other diHETEs. | nih.gov |

Mass Spectrometry-Based Methods (e.g., GC-MS, LC-MS/MS) for Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), provides highly sensitive and specific methods for the quantification of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing a wide range of eicosanoids. ub.edu This method offers high sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations. nih.gov Multiple Reaction Monitoring (MRM) is a commonly used scan mode in LC-MS/MS for its enhanced specificity and sensitivity in quantifying oxidized fatty acids. sfrbm.org The precursor and product ions for various oxo-eicosatetraenoic acids (oxoETEs) have been identified to facilitate their specific detection. sfrbm.org

Gas chromatography-mass spectrometry (GC-MS) is another established method for the analysis of hydroxy fatty acids. theses.cz However, it often requires derivatization of the analytes to increase their volatility for GC separation. theses.cz While GC-MS offers excellent separation efficiency, the derivatization step can sometimes introduce complexities. theses.cz

Table 2: Mass Spectrometry Methods for Eicosanoid Quantification

| Technique | Ionization Method | Key Features | Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and specificity; uses Multiple Reaction Monitoring (MRM). | Quantification of various oxoETEs and other oxidized fatty acids. | ub.edusfrbm.org |

Evaluation of Synthetic Material in Bioactivity Assays

The biological activity of synthetically produced 6(E),8(Z),11(Z),13(E) 5-oxo-15-hydroxyeicosatetraenoic acid (this compound) has been rigorously evaluated to determine its physiological and pharmacological properties. nih.govnih.gov These evaluations are critical for confirming that the synthetic compound possesses the same biological functions as its naturally derived counterpart and for understanding its specific interactions with cellular targets. The primary methods for these bioactivity assessments have included calcium mobilization assays and chemotaxis assays, often comparing the synthetic material's effects to that of 5-oxo-eicosatetraenoic acid (5-oxo-ETE), the natural ligand for the OXE receptor. nih.govnih.govresearchgate.net

Calcium Mobilization Assay

A key bioactivity assay used to evaluate synthetic this compound is the measurement of intracellular calcium ([Ca²⁺]i) mobilization in human neutrophils. nih.gov This assay is a standard method for assessing the activation of G-protein coupled receptors, such as the OXE receptor, which is known to be activated by 5-oxo-ETE and its analogues. nih.gov

The research findings indicate that synthetic this compound is a potent agonist in inducing calcium mobilization, although it is less potent and efficacious than 5-oxo-ETE. nih.gov In comparative studies, this compound demonstrated an EC₅₀ (half-maximal effective concentration) of 56 ± 10 nM, which is approximately eight times higher than the EC₅₀ of 5-oxo-ETE (7 ± 4 nM). nih.gov Furthermore, the maximal response induced by synthetic this compound was about 34 ± 7% lower than that elicited by 5-oxo-ETE, indicating lower efficacy. nih.gov These results are consistent with previous findings on biologically derived this compound, which was found to be about one-sixth as potent as 5-oxo-ETE in the same assay. nih.gov

To confirm that both eicosanoids act on the same receptor, desensitization experiments were performed. Pre-treatment of neutrophils with 100 nM of synthetic this compound, which itself triggered a strong calcium mobilization response, completely abolished the subsequent response to a 10 nM dose of 5-oxo-ETE. nih.gov This cross-desensitization strongly suggests that this compound mediates its effects through the 5-oxo-ETE (OXE) receptor. nih.gov

| Compound | EC₅₀ (nM) | Relative Potency (vs. 5-oxo-ETE) | Maximal Response (Efficacy) | Reference |

|---|---|---|---|---|

| Synthetic this compound | 56 ± 10 | ~8-fold less potent | 34 ± 7% lower than 5-oxo-ETE | nih.gov |

| 5-oxo-ETE | 7 ± 4 | - | 100% (Reference) | nih.gov |

Chemotaxis Assays

Despite its lower potency in the rapid calcium mobilization assay, synthetic this compound has been found to be a potent chemoattractant for inflammatory cells. nih.gov In longer-term (2-hour) chemotaxis assays, this compound was found to be approximately equipotent with 5-oxo-ETE in stimulating the migration of both neutrophils and eosinophils. nih.gov However, its efficacy in these assays was lower, reaching only about 40% to 60% of the maximal chemotactic response induced by 5-oxo-ETE. nih.gov This profile is characteristic of a partial agonist. nih.gov

The discrepancy in relative potency between the short-term calcium assay and the longer-term chemotaxis assay may be attributable to differences in metabolic stability. nih.gov It is hypothesized that this compound may be more resistant to metabolic inactivation by enzymes such as cytochrome P450 and 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which are known to reduce 5-oxoeicosanoids to their less active 5(S)-hydroxy forms. nih.gov This potential for greater metabolic stability could lead to a sustained action in longer assays, making its apparent potency in chemotaxis comparable to the more rapidly metabolized 5-oxo-ETE. nih.gov Both 5-oxo-ETE and this compound are considered important mediators in inflammatory conditions like asthma, which involve tissue infiltration by eosinophils. nih.gov

| Compound | Target Cells | Potency (vs. 5-oxo-ETE) | Efficacy (vs. 5-oxo-ETE) | Reference |

|---|---|---|---|---|

| Synthetic this compound | Neutrophils | Equipotent | ~40-60% | nih.gov |

| Eosinophils | Equipotent | ~40-60% | nih.gov |

Future Directions and Research Opportunities

Elucidation of Comprehensive Biological Roles and Cellular Interactions

While 5-Oxo-15-HETE is recognized for its chemoattractant properties, its full spectrum of biological functions and interactions with various cell types requires deeper investigation. Current literature suggests its involvement in inflammatory processes, potentially mirroring or modulating the effects of its close analog, 5-oxo-ETE karger.comnih.gov. However, its precise roles in different immune cell subsets beyond eosinophils and neutrophils, and its impact on non-immune cells, are not fully characterized.

Future research should focus on systematically mapping the cellular targets and downstream effects of this compound. This includes exploring its influence on cytokine production, cell survival, proliferation, and differentiation across a broader range of immune and structural cells. Investigating its participation in various disease models, such as different types of inflammatory conditions, autoimmune disorders, and cancer, will be crucial for understanding its broader physiological and pathological relevance. Understanding how this compound interacts with other lipid mediators and signaling molecules within complex cellular microenvironments is also a key research imperative.

Potential Future Research Findings:

Comparative cellular responses: Identifying specific cellular responses (e.g., calcium mobilization, cytokine release, gene expression changes) elicited by this compound in a panel of immune cells (e.g., macrophages, mast cells, dendritic cells) and structural cells (e.g., endothelial cells, epithelial cells).

Disease-specific modulation: Demonstrating altered levels or activity of this compound in specific disease states (e.g., asthma severity, inflammatory bowel disease progression) through targeted in vivo studies or analysis of patient samples.

Synergistic or antagonistic effects: Elucidating instances where this compound acts synergistically or antagonistically with other inflammatory mediators, such as leukotrienes or prostaglandins, to modulate immune cell function.

Example Data Table: Cellular Activity Profile of this compound

| Cell Type | Primary Response Measured | Effect of this compound (Example Data) | Reference (Hypothetical) |

| Eosinophils | Chemotaxis | Potent chemoattractant | karger.comnih.gov |

| Neutrophils | Calcium Mobilization | Moderate activator | nih.govnih.gov |

| Monocytes | GM-CSF Release | Induces release | google.com |

| Mast Cells | Histamine Release | Minimal effect | [Hypothetical] |

| Epithelial Cells | Cytokine Production (e.g., IL-6) | Induces low-level IL-6 production | [Hypothetical] |

Detailed Mechanistic Studies of Receptor Activation and Downstream Signaling Pathways

The biological actions of this compound are primarily mediated through its interaction with the oxoeicosanoid receptor (OXE receptor), a G protein-coupled receptor (GPCR) karger.comnih.govresearcher.life. However, the precise molecular mechanisms governing this interaction and the subsequent downstream signaling cascades remain incompletely understood. Future research should aim to dissect these pathways in detail to fully appreciate how this compound exerts its cellular effects.

Key areas of investigation include elucidating the binding kinetics and structural basis of this compound interaction with the OXE receptor, including potential allosteric modulation. Detailed characterization of the G protein coupling events, the specific G protein subunits involved (e.g., Gαi, Gβγ), and the activation of downstream effector molecules (e.g., adenylyl cyclase, phospholipases) are critical. Mapping the complete intracellular signaling network, including the activation of kinases (e.g., MAPKs, PI3K) and transcription factors that ultimately dictate cellular responses, is essential. Furthermore, exploring potential cross-talk between the OXE receptor signaling pathway and other cellular signaling networks (e.g., cytokine receptor pathways, other GPCR pathways) will provide a more holistic understanding.

Potential Future Research Findings:

Structural insights: Determination of high-resolution crystal structures or cryo-EM structures of the OXE receptor bound to this compound, revealing key interaction residues.

G protein coupling specificity: Biochemical assays demonstrating the specific G protein subunits (e.g., Gαi1, Gαi2, Gαi3) that couple to the activated OXE receptor and their relative contributions to downstream signaling.

Kinase activation profiles: Quantitative proteomic or phosphoproteomic analysis identifying specific kinases (e.g., ERK, p38, JNK) and their activation states following this compound stimulation.

Transcriptional regulation: Identification of key transcription factors (e.g., NF-κB, AP-1) whose activity is modulated by this compound signaling and their downstream target genes.

Example Data Table: Downstream Signaling Pathways Activated by this compound

| Signaling Pathway Component | Measurement Method | Example Finding (Hypothetical) | Significance |

| OXE Receptor | Ligand Binding Assay | High affinity binding (nM range) to OXE receptor | Confirms direct interaction and potential for potent signaling. |

| Gαi Subunits | GTPγS Binding Assay | Preferential activation of Gαi2 and Gαi3 subunits | Indicates specific G protein coupling leading to downstream effector modulation. |

| PI3K | Western Blot (p-PI3K) | 2-fold increase in phosphorylated PI3K within 5 minutes | Suggests activation of pro-survival and pro-migratory signaling pathways. |

| ERK1/2 | Western Blot (p-ERK1/2) | Sustained phosphorylation of ERK1/2 (2-4 fold) over 30 minutes | Implies activation of proliferative and inflammatory gene expression programs. |

| CREB | EMSA/Western Blot | Nuclear translocation and phosphorylation of CREB | Indicates potential modulation of gene transcription related to inflammation. |

Development of Modulators Targeting this compound Pathways

Given the potential pro-inflammatory roles of this compound, particularly in allergic diseases like asthma karger.comnih.govresearcher.life, the development of therapeutic modulators targeting its pathway presents a significant research opportunity. This involves the design and synthesis of compounds that can either mimic its biological effects (agonists) or, more likely, block its actions (antagonists) by interacting with the OXE receptor or modulating its synthesis.

Future efforts should focus on high-throughput screening (HTS) campaigns to identify novel small molecules with high affinity and specificity for the OXE receptor. Structure-activity relationship (SAR) studies will be crucial for optimizing lead compounds, enhancing their potency, selectivity, pharmacokinetic properties, and reducing potential off-target effects. Pre-clinical evaluation of promising modulators in relevant in vitro and in vivo models of inflammation and allergy will be essential to assess their therapeutic efficacy and safety profile. Investigating the potential of modulating this compound synthesis through inhibition of key enzymes like 5-HEDH or 15-LO could also represent a complementary therapeutic strategy.

Potential Future Research Findings:

Identification of lead compounds: Discovery of novel small molecules (e.g., indole (B1671886) analogs) that exhibit potent and selective antagonism of the OXE receptor, as demonstrated by IC50 values in the low nanomolar range.

In vitro validation: Data showing dose-dependent inhibition of this compound-induced cellular responses (e.g., eosinophil chemotaxis, calcium flux) by candidate antagonists in relevant cell lines.

In vivo efficacy: Demonstration of therapeutic benefit in animal models of allergic inflammation (e.g., reduced eosinophil infiltration, improved lung function) following administration of OXE receptor antagonists.

Enzyme inhibition studies: Identification of specific inhibitors for enzymes involved in this compound biosynthesis (e.g., 5-HEDH) and assessment of their impact on endogenous this compound levels and inflammatory markers.

Example Data Table: Candidate OXE Receptor Antagonists and Their Activity

| Compound ID | Target Receptor | IC50 (nM) - 5-Oxo-ETE Induced Calcium Mobilization | IC50 (nM) - 5-Oxo-ETE Induced Chemotaxis | Selectivity (vs. other receptors) | Preliminary In Vivo Efficacy (Asthma Model) |

| ANT-101 | OXE Receptor | 5.2 ± 0.8 | 8.1 ± 1.1 | >1000x (LTB4R, PAFR) | Significant reduction in eosinophil infiltration |

| ANT-205 | OXE Receptor | 12.5 ± 1.5 | 15.0 ± 2.0 | >500x (LTB4R) | Moderate reduction in airway hyperresponsiveness |

| ANT-310 | OXE Receptor | 3.1 ± 0.5 | 4.5 ± 0.7 | >2000x (all tested) | Marked improvement in lung function |

Advanced Analytical Methodologies for Detection and Quantification in Biological Systems

Accurate and sensitive detection and quantification of this compound in biological matrices are fundamental for understanding its physiological and pathophysiological roles. Current analytical methods, while functional, may require further refinement to achieve greater sensitivity, specificity, and throughput, especially for complex biological samples such as plasma, urine, or tissue homogenates.

Future research should focus on developing and validating advanced analytical techniques. This includes optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods by exploring novel derivatization strategies to enhance detectability, improving chromatographic separation for better resolution from structurally similar eicosanoids, and refining mass spectrometry parameters for increased sensitivity and specificity. The development of high-throughput assays, such as sensitive immunoassays or novel biosensor technologies, could also significantly facilitate research by enabling the analysis of larger sample cohorts. Validation of these methods for clinical applications, such as diagnostic biomarkers or therapeutic monitoring, is a critical future direction.

Potential Future Research Findings:

Improved LC-MS/MS sensitivity: Demonstration of limits of quantification (LOQ) in the picomolar or femtomolar range for this compound in human plasma or bronchoalveolar lavage fluid.

Simultaneous multi-analyte detection: Development of methods capable of quantifying this compound alongside other key eicosanoids (e.g., 5-oxo-ETE, LTB4, HETEs) in a single analytical run.

Novel assay development: Creation of highly specific monoclonal antibodies for use in enzyme-linked immunosorbent assays (ELISAs) or development of electrochemical or optical biosensors for rapid detection.

Method validation and application: Publication of fully validated analytical methods meeting regulatory standards and their successful application in pilot studies to assess this compound levels in patient cohorts.

Example Data Table: Comparison of Analytical Methodologies for this compound

| Methodology | Principle | Typical LOQ (Plasma) | Throughput | Specificity (vs. 5-oxo-ETE) | Sample Volume Required | Potential Applications |

| LC-MS/MS | Chromatography + Mass Spectrometry | 1-10 pg/mL | Moderate | High | 0.1-1 mL | Biomarker discovery, mechanistic studies |

| ELISA | Antibody-based immunoassay | 10-50 pg/mL | High | Moderate to High | 10-50 µL | High-throughput screening, clinical diagnostics |

| Biosensor | Electrochemical/Optical Detection | <1 pg/mL | Very High | High (design dependent) | <10 µL | Real-time monitoring, point-of-care diagnostics |

| GC-MS (after derivatization) | Gas Chromatography + Mass Spectrometry | 5-20 pg/mL | Low | High | 0.5-2 mL | Structural confirmation, detailed metabolite profiling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.